molecular formula C13H18N4 B12904443 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-23-4

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

Cat. No.: B12904443
CAS No.: 88875-23-4
M. Wt: 230.31 g/mol
InChI Key: YXHNKWNCEBHQRL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyrimidine ring, with a piperidine substituent at the 2-position and methyl groups at the 4- and 6-positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common synthetic route involves the reaction of 2-aminopyrimidine with a suitable aldehyde and a secondary amine, such as piperidine, under acidic or basic conditions. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .

Chemical Reactions Analysis

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methyl groups, depending on the reaction conditions and reagents used.

    Cyclization: The compound can participate in further cyclization reactions to form more complex fused ring systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, proliferation, or apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.

    Imidazo[1,5-a]pyridines: These compounds share the same fused ring system but may have different substituents, leading to variations in their chemical and biological properties.

    Imidazo[1,2-a]pyrimidines: These compounds have a different arrangement of the fused rings and substituents, resulting in distinct chemical reactivity and biological activity.

Properties

CAS No.

88875-23-4

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

4,6-dimethyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C13H18N4/c1-10-8-12(16-6-4-3-5-7-16)15-13-9-14-11(2)17(10)13/h8-9H,3-7H2,1-2H3

InChI Key

YXHNKWNCEBHQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CN=C(N12)C)N3CCCCC3

Origin of Product

United States

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